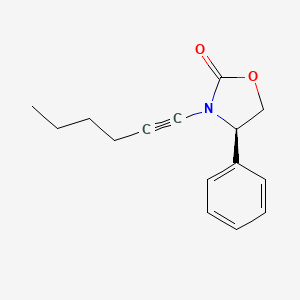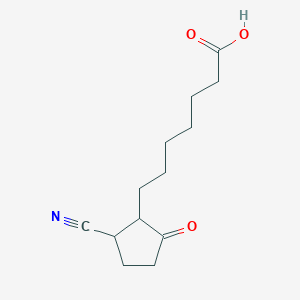![molecular formula C48H54N4 B12568208 1,4-Butanediamine, N,N'-bis[3-[(triphenylmethyl)amino]propyl]- CAS No. 168699-01-2](/img/structure/B12568208.png)
1,4-Butanediamine, N,N'-bis[3-[(triphenylmethyl)amino]propyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Butanediamine, N,N’-bis[3-[(triphenylmethyl)amino]propyl]-: is a synthetic organic compound known for its unique structure and properties. This compound features a butanediamine backbone with two triphenylmethylamino groups attached via propyl linkers. It is often used in various chemical and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Butanediamine, N,N’-bis[3-[(triphenylmethyl)amino]propyl]- typically involves the following steps:
Starting Materials: The synthesis begins with 1,4-butanediamine and triphenylmethyl chloride.
Reaction Conditions: The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The temperature is maintained between 0°C and 25°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1,4-Butanediamine, N,N’-bis[3-[(triphenylmethyl)amino]propyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding amine oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
1,4-Butanediamine, N,N’-bis[3-[(triphenylmethyl)amino]propyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 1,4-Butanediamine, N,N’-bis[3-[(triphenylmethyl)amino]propyl]- involves its interaction with molecular targets such as enzymes and receptors. The triphenylmethylamino groups can form hydrogen bonds and hydrophobic interactions with target molecules, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Butanediamine, N,N’-bis(3-aminopropyl)-
- N,N’-Bis(3-aminopropyl)-1,4-butanediamine Tetrahydrochloride
Uniqueness
1,4-Butanediamine, N,N’-bis[3-[(triphenylmethyl)amino]propyl]- is unique due to the presence of triphenylmethylamino groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability and reactivity, making it suitable for specialized applications in research and industry.
Properties
CAS No. |
168699-01-2 |
|---|---|
Molecular Formula |
C48H54N4 |
Molecular Weight |
687.0 g/mol |
IUPAC Name |
N,N'-bis[3-(tritylamino)propyl]butane-1,4-diamine |
InChI |
InChI=1S/C48H54N4/c1-7-23-41(24-8-1)47(42-25-9-2-10-26-42,43-27-11-3-12-28-43)51-39-21-37-49-35-19-20-36-50-38-22-40-52-48(44-29-13-4-14-30-44,45-31-15-5-16-32-45)46-33-17-6-18-34-46/h1-18,23-34,49-52H,19-22,35-40H2 |
InChI Key |
BZXLMOSECRQHCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCNCCCCNCCCNC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



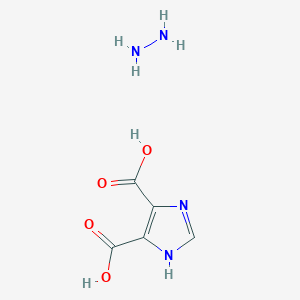
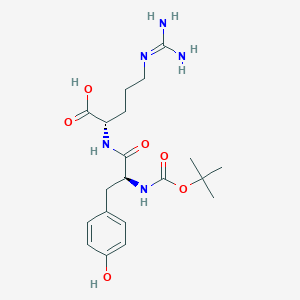
![Phosphinic amide, N-[(1R)-1-(1-naphthalenyl)propyl]-P,P-diphenyl-](/img/structure/B12568151.png)
![1,1'-Bis[(2-ethenylphenyl)methyl]-4,4'-bipyridin-1-ium dichloride](/img/structure/B12568153.png)
![{[2-Hydroxy-3-(1H-1,2,4-triazol-1-yl)propoxy]methyl}phosphonic acid](/img/structure/B12568154.png)
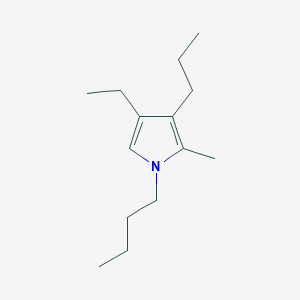
![N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-2-thiophenecarboxamide](/img/structure/B12568176.png)
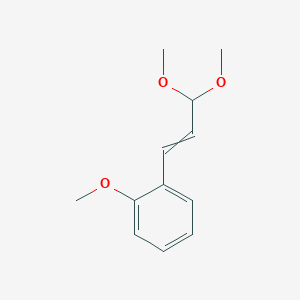
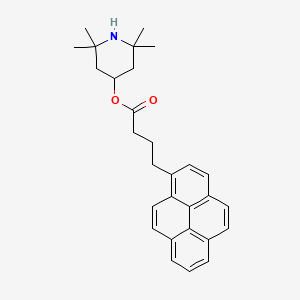

![Carbamic acid, [4-[[(3S)-3-aminobutyl]amino]butyl]-, 2-[[6-[(aminoiminomethyl)amino]hexyl]amino]-2-oxoethyl ester](/img/structure/B12568202.png)
